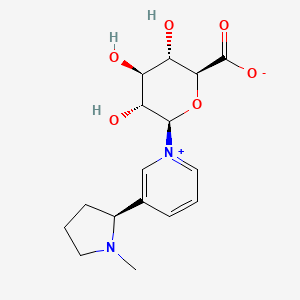
Nicotine N-glucuronide
Overview
Description
Nicotine N-glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C16H22N2O6 and its molecular weight is 338.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Nicotine N-glucuronide, also known as Nicotine N-beta-D-Glucuronide, primarily targets the nicotinic acetylcholine receptors (nAChR) . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are found on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . They play a crucial role in modulating specific aspects of learning and memory .
Mode of Action
This compound acts as an agonist at nicotinic acetylcholine receptors . It dramatically stimulates neurons and ultimately blocks synaptic transmission . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction results in a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system .
Biochemical Pathways
This compound is produced through the process of glucuronidation, which accounts for up to 25% of the metabolism of nicotine . The hepatic UDP-glucuronosyltransferase (UGT) enzymes UGT2B10 and UGT2B17 directly conjugate nicotine with glucuronic acid to produce nicotine glucuronide . The significant metabolites cotinine and 3k-hydroxycotinine of nicotine also undergo glucuronidation . These glucuronidation processes result in the production of OH-cotinine-O-glucuronide (OH-cotinine-G) and other derivatives of nicotine .
Pharmacokinetics
The pharmacokinetics of nicotine and its metabolites, including this compound, have been studied in rat models . The mean half-lives of nicotine, cotinine, nornicotine, norcotinine, nicotine-N-oxide, cotinine-N-oxide, trans-3’-hydroxy-cotinine, nicotine-N-glucuronide, cotinine-N-glucuronide, and trans-3’-hydroxy-cotinine-O-glucuronide in rat plasma were found to be 63, 291, 175, 440, 251, 451, 322, 341, 488, and 516 minutes, respectively .
Result of Action
The action of this compound significantly influences nicotine metabolism and elimination . It reduces nicotine withdrawal symptoms and cigarette cravings . The UGT2B10*2 variant significantly reduces nicotine- and cotinine-N-glucuronidation formation . This plays an important role in nicotine metabolism and elimination, which ultimately affects nicotine addiction in humans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the UGT2B10 genotype can affect the levels of glucuronidated nicotine or cotinine . The levels of nicotine- and cotinine-glucuronide were found to be 21% to 30% lower in specimens from subjects with the UGT2B10 (*1/*2) genotype compared with specimens from subjects with the wild-type UGT2B10 (*1/*1) genotype . A 5- and 16-fold lower level of nicotine- and cotinine-glucuronide formation, respectively, was observed in specimens from subjects with the UGT2B10 (*2/*2) genotype . This suggests that genetic factors can significantly influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Nicotine N-glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs), specifically UGT2B10 and UGT2B17 . These enzymes play a crucial role in the interaction of Nicotine N-glucuronide with other biomolecules. The UGT2B10 and UGT2B17 genotypes significantly influence the glucuronidation rates of nicotine and its major metabolites in smokers .
Cellular Effects
This compound, like nicotine, has significant effects on various types of cells and cellular processes. While nicotine is not a carcinogen, it drives smoking and the continued exposure to the many carcinogens present in tobacco . The metabolism of nicotine, including the formation of this compound, contributes to individual and ethnic differences in lung cancer risk .
Molecular Mechanism
This compound is formed through the glucuronidation of nicotine, a process catalyzed by the enzymes UGT2B10 and UGT2B17 . This process involves the conjugation of glucuronic acid to nicotine, transforming it into this compound . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion significantly reduce the overall glucuronidation rates of nicotine and its major metabolites .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The levels of nicotine-glucuronide and cotinine-glucuronide were found to be significantly lower in the urine from smokers exhibiting certain UGT2B10 and UGT2B17 genotypes . This suggests that these genotypes can influence the long-term effects of this compound on cellular function.
Metabolic Pathways
This compound is involved in the glucuronidation pathway of nicotine metabolism . This pathway is catalyzed by the enzymes UGT2B10 and UGT2B17 . The UGT2B10 codon 67 SNP and the UGT2B17 gene deletion can significantly affect this metabolic pathway, reducing the overall glucuronidation rates of nicotine and its major metabolites .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2S)-1-methylpyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6/c1-17-6-3-5-10(17)9-4-2-7-18(8-9)15-13(21)11(19)12(20)14(24-15)16(22)23/h2,4,7-8,10-15,19-21H,3,5-6H2,1H3/t10-,11-,12-,13+,14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWAIULJDYFLPD-CTTWBBHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858176 | |
| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153536-53-9 | |
| Record name | Nicotine N-glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153536539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-{3-[(2S)-1-methylpyrrolidin-2-yl]pyridinium-1-yl}tetrahydro-2H-pyran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NICOTINE N-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CB9VB3OLM0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How is nicotine N-glucuronide formed in the body?
A: this compound is formed through the N-glucuronidation of nicotine, a metabolic process primarily mediated by the enzyme UDP-glucuronosyltransferase (UGT), specifically the UGT2B10 isoform. [] This enzymatic reaction involves the transfer of glucuronic acid from UDP-glucuronic acid to the nicotine molecule, resulting in the formation of the this compound conjugate. [, ]
Q2: Why is the measurement of this compound important in research?
A: this compound serves as a valuable biomarker for assessing nicotine intake and studying inter-individual differences in nicotine metabolism. [, ] Its presence in biological samples like urine provides insights into the extent of nicotine exposure and can be used to monitor smoking cessation efforts. [, ]
Q3: Are there ethnic differences in the formation of this compound?
A: Research suggests that Black smokers exhibit significantly lower levels of this compound compared to White smokers with similar smoking histories. [] This difference is attributed to slower N-glucuronidation rates in Black individuals, highlighting the role of genetic factors in nicotine metabolism and potentially contributing to observed differences in smoking behaviors and cessation success rates. []
Q4: How is this compound typically detected and quantified in biological samples?
A: Several analytical techniques have been developed for measuring this compound, with High-Performance Liquid Chromatography (HPLC) coupled with various detection methods being commonly employed. [, , , ] These methods offer sensitivity and selectivity, allowing for accurate determination of this compound levels in complex biological matrices. [, ]
Q5: Besides urine, can this compound be detected in other biological samples?
A: Yes, in addition to urine, this compound has been successfully identified and quantified in other biological samples, including blood and brain tissue using microdialysis coupled with advanced analytical techniques like Ultra High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS). [] These findings demonstrate the compound's distribution to various tissues and provide valuable insights into its pharmacokinetic profile.
Q6: What is the significance of studying nicotine metabolism in the brain?
A: Understanding nicotine metabolism within the brain is crucial as it directly influences the compound's effects on the central nervous system. Research using microdialysis coupled with UHPLC-HRMS in rats has revealed that the metabolic profile of nicotine in the brain differs from that observed in the blood. [] This highlights the importance of investigating tissue-specific metabolism to fully elucidate nicotine's actions.
Q7: What can the slow elimination of NNAL and NNAL-Gluc tell us about NNK?
A: Research shows that NNAL and its metabolite NNAL-Gluc, derived from the tobacco-specific carcinogen NNK, are very slowly eliminated from the body after smoking cessation. [] This slow clearance suggests that NNK, NNAL, or NNAL-Gluc might be retained in a high-affinity compartment in the body, potentially leading to prolonged exposure and increased cancer risk even after quitting smoking. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



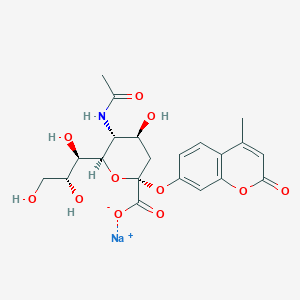
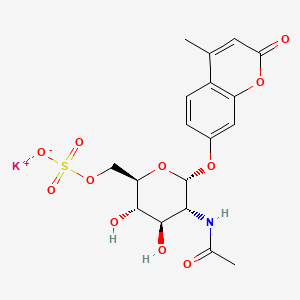
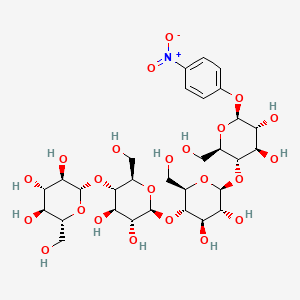
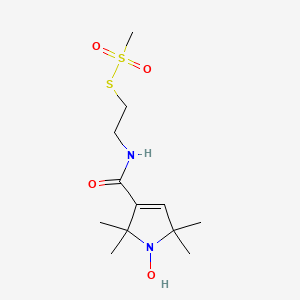
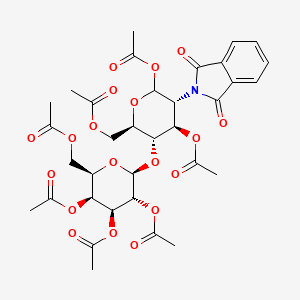
![(2R,4S,6R)-5-Acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B561643.png)
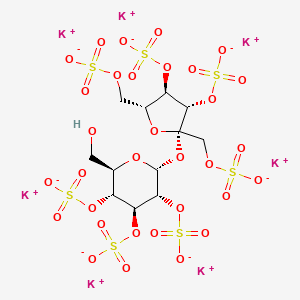

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)
![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)
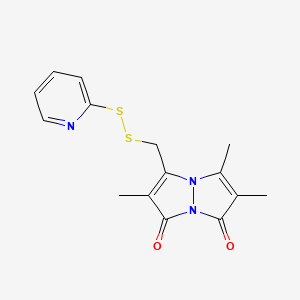
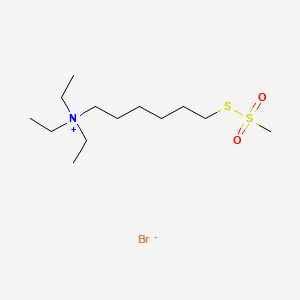
![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)
